Nintedanib - 928326-83-4

Nintedanib

Catalog Number: EVT-254972
CAS Number: 928326-83-4
Molecular Formula: C31H33N5O4
Molecular Weight: 539.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nintedanib is a small molecule classified as a tyrosine kinase inhibitor. It has garnered significant attention in scientific research due to its potential for treating various diseases associated with fibrosis and angiogenesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Optimization of Combination Therapies: Exploring the synergistic effects of nintedanib with other antifibrotic agents or chemotherapeutics could enhance its therapeutic efficacy. [, , , , ]
  • Identification of Predictive Biomarkers: Discovering biomarkers that predict treatment response to nintedanib could enable personalized medicine approaches. [, ]
  • Investigating Mechanisms of Resistance: Understanding the mechanisms underlying resistance to nintedanib could lead to strategies for overcoming treatment failures. [, ]
  • Exploring New Therapeutic Applications: Expanding research on nintedanib's potential in other diseases characterized by fibrosis or angiogenesis could unlock new treatment options. [, , , ]
Classification and Source

Nintedanib is classified as a triple angiokinase inhibitor, targeting three major families of receptor tyrosine kinases: the vascular endothelial growth factor receptor (VEGFR), the platelet-derived growth factor receptor (PDGFR), and the fibroblast growth factor receptor (FGFR) family. It was developed by Boehringer Ingelheim and received approval from the U.S. Food and Drug Administration in 2014 for the treatment of idiopathic pulmonary fibrosis under the trade name Vargatef .

Synthesis Analysis

The synthesis of nintedanib involves several key steps, primarily focusing on the construction of its oxindole core. A notable synthetic route includes:

  1. Formation of Key Intermediates: The synthesis begins with the formation of 6-methoxycarbonyl-substituted oxindole through a decarboxylative cyclization process.
  2. Condensation Reaction: The oxindole is then reacted with trimethyl orthobenzoate in acetic anhydride to form a key intermediate.
  3. Final Assembly: The final product is obtained through an addition-elimination sequence involving an aniline derivative .

Recent advancements in synthesis have aimed to improve yield and purity while minimizing environmental impact. For instance, methods avoiding protective groups have been developed to streamline the synthesis process .

Molecular Structure Analysis

The molecular formula of nintedanib is C22H24N4O4C_{22}H_{24}N_{4}O_{4}, with a molecular weight of 396.45 g/mol. The structure features an indole core with multiple functional groups that enhance its biological activity:

  • Core Structure: The compound contains a 2-oxo-indoline framework which is crucial for its interaction with kinase targets.
  • Side Chains: It has a piperazine moiety that contributes to its pharmacological properties.
  • Configuration: The stereochemistry plays a significant role in its activity, particularly in how it interacts with various receptors .
Chemical Reactions Analysis

Nintedanib undergoes several chemical reactions during its synthesis:

  1. Decarboxylative Cyclization: This reaction forms the oxindole backbone from simpler precursors.
  2. Condensation Reactions: These involve nucleophilic attacks leading to the formation of carbon-nitrogen bonds between intermediates.
  3. Deprotection Reactions: Removal of protecting groups under acidic or basic conditions is crucial for obtaining the final active compound .
Mechanism of Action

Nintedanib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and fibrosis:

  • Inhibition of Kinase Activity: By binding to the ATP-binding site of these receptors, nintedanib blocks downstream signaling pathways that promote cell proliferation and survival.
  • Impact on Fibrosis: Its action on fibroblast growth factor receptors helps mitigate fibrotic processes in tissues, making it effective against conditions like idiopathic pulmonary fibrosis .
Physical and Chemical Properties Analysis

Nintedanib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water, which is important for formulation considerations.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
  • pKa Value: The pKa value is approximately 7.9, indicating its behavior as a weak base .
Applications

Nintedanib has been extensively studied and applied in various clinical settings:

  • Idiopathic Pulmonary Fibrosis: Approved for this indication due to its ability to slow disease progression.
  • Oncology: Investigated for use in treating various solid tumors, including non-small cell lung cancer and ovarian cancer, due to its anti-angiogenic properties .
  • Research Tool: Used in preclinical studies to explore pathways involved in fibrosis and tumor growth.
Historical Development and Preclinical Synthesis of Nintedanib

Discovery of Nintedanib as a Triple Angiokinase Inhibitor

Nintedanib (originally designated BIBF 1120) was discovered during a lead optimization program targeting cyclin-dependent kinase 4 (CDK4). During high-throughput screening of indolinone derivatives, researchers at Boehringer Ingelheim identified a side product exhibiting potent inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) tyrosine kinases – collectively termed "triple angiokinase" inhibition [4] [9]. This unexpected activity redirected development toward angiogenesis modulation. Mechanistically, nintedanib competitively binds to the intracellular adenosine triphosphate (ATP)-binding site of these receptors, preventing autophosphorylation and downstream signaling cascades critical for angiogenesis and tumor stromal interactions [9]. Its distinct pharmacophore features a methyl carbamate group and a substituted benzimidazole core, enabling simultaneous interaction with hydrophobic back pockets and hinge regions of multiple kinases [9]. Initial in vitro kinase assays demonstrated low nanomolar half-maximal inhibitory concentrations (IC₅₀) against key targets: VEGFR2 (13-34 nM), PDGFRβ (65 nM), and FGFR1 (37 nM) [4] [6], establishing its foundation as a broad-spectrum kinase inhibitor.

Lead Optimization Strategies in Small-Molecule Tyrosine Kinase Inhibitor Design

Lead optimization focused on enhancing potency, kinase selectivity, and pharmacokinetic properties of the indolinone scaffold. Key structure-activity relationship (SAR) strategies included:

  • Core Modifications: Introduction of N-methylpiperazine ethylcarboxamide at the 4-anilino moiety significantly improved aqueous solubility and bioavailability while maintaining kinase affinity [9].
  • Hinge-Binding Optimization: The indolinone carbonyl and adjacent nitrogen served as critical hinge-binding elements. Methoxy substitution at the 6-position of the indolinone core enhanced FGFR1 binding affinity and metabolic stability [7] [9].
  • Solubility Enhancement: Incorporation of the water-solubilizing ethanesulfonate salt form addressed the inherent lipophilicity of the core structure, facilitating oral absorption [9].

Cellular validation utilized BA/F3 cell lines engineered for proliferation dependency on specific kinases. Nintedanib demonstrated potent inhibition of PDGF-BB-induced PDGFRα/β phosphorylation (IC₅₀ = 22 nM and 39 nM, respectively) and PDGF-BB-stimulated fibroblast proliferation (IC₅₀ = 64 nM) [6] [7]. Kinase profiling confirmed selectivity against the intended triple angiokinase targets while showing lower potency against FGFR3/4 and inhibitory activity against non-receptor kinases (Src, Lck, Lyn) [6] [7].

Table 1: Key Kinase Inhibition Profile of Nintedanib in Cellular BA/F3 Assays

Kinase TargetIC₅₀ (nM)Cellular Function Relevance
VEGFR2 (KDR)13-34Angiogenesis, Endothelial Cell Survival
PDGFRβ65Fibroblast/Pericyte Proliferation
FGFR137Fibroblast Proliferation, Tissue Repair
PDGFRα59Fibroblast Proliferation, Stromal Interaction
Lck16T-cell Signaling (Off-target)
Lyn195B-cell Signaling (Off-target)

Data compiled from [6] [7]

Preclinical Screening for Antifibrotic and Anticancer Activity

Preclinical screening revealed dual therapeutic potential. Anticancer effects were evaluated in xenograft models (e.g., murine Lewis lung carcinoma, human renal cell carcinoma), demonstrating significant tumor growth inhibition via suppression of tumor angiogenesis and stromal fibroblast activation [4] [7].

The antifibrotic potential emerged from understanding shared pathways between tumor stroma and fibrosis. Key preclinical findings included:

  • Fibroblast Suppression: Nintedanib inhibited FGF-2- and PDGF-induced proliferation and migration of human lung fibroblasts derived from idiopathic pulmonary fibrosis (IPF) patients. It also blocked transforming growth factor-beta (TGF-β)-induced differentiation of fibroblasts into collagen-producing myofibroblasts, reducing alpha-smooth muscle actin (α-SMA) and collagen secretion [6] [7].
  • Extracellular Matrix (ECM) Modulation: Treatment increased pro-matrix metalloproteinase-2 (pro-MMP-2) activity and secretion while reducing tissue inhibitor of metalloproteinase-2 (TIMP-2) secretion, favoring ECM degradation over accumulation [6].
  • In Vivo Fibrosis Models: In bleomycin-induced murine pulmonary fibrosis models, nintedanib significantly reduced lung collagen deposition, hydroxyproline content, inflammatory cell infiltration, and histological fibrosis scores. Similar efficacy was shown in models of rheumatoid arthritis-associated ILD and systemic sclerosis [5] [6]. Novel platforms like the force-sensing fibrosis-on-a-chip system confirmed nintedanib's ability to inhibit TGF-β1-induced increases in microtissue contractile force, stiffness, and fibrotic biomarker expression (α-SMA, pro-collagen) in human lung models [1].

Table 2: Preclinical Antifibrotic Efficacy of Nintedanib in Key Models

Model TypeKey FindingsReference
Bleomycin-induced Pulmonary Fibrosis (Mouse)↓ Lung collagen deposition (≈50%); ↓ Hydroxyproline; ↓ Inflammatory cells; ↓ Histological fibrosis score [6]
Human IPF Lung Fibroblasts (In Vitro)↓ FGF/PDGF-induced proliferation (IC₅₀ ≈64 nM); ↓ TGF-β-induced α-SMA expression; ↓ Collagen I secretion; ↑ MMP-2 activity [5] [6]
Force-Sensing Lung Microtissue (In Vitro)↓ TGF-β1-induced tissue contractile force & stiffness; ↓ α-SMA & pro-collagen expression [1]
Systemic Sclerosis Model (Mouse)↓ Dermal fibrosis; ↓ Skin thickness; ↓ Collagen content [5]

Evolution from Oncology to Fibrotic Disease Applications

Initial clinical development focused on oncology, with Phase I/II trials exploring nintedanib in solid tumors (e.g., non-small cell lung cancer, ovarian cancer, colorectal cancer) [4]. The pivotal shift towards fibrotic diseases arose from several factors:

  • Mechanistic Overlap: Recognition that the same growth factor pathways (PDGF, FGF, VEGF) driving tumor angiogenesis and stromal support were central mediators of pathological fibroblast activation and ECM deposition in fibrosis [5] [9].
  • Preclinical Validation: Robust antifibrotic efficacy across diverse in vitro and in vivo models (Section 1.3) provided strong biological rationale [1] [5] [6].
  • High Unmet Medical Need: IPF and other progressive fibrosing ILDs lacked effective disease-modifying therapies. The failure of previous candidates highlighted the need for novel mechanisms [3] [5].

This strategic shift led to the landmark Phase III INPULSIS trials in IPF. These trials demonstrated that nintedanib significantly reduced the annual rate of decline in forced vital capacity (FVC) by approximately 50% compared to placebo, establishing its efficacy in slowing disease progression [5]. Subsequent trials replicated this benefit in patients with systemic sclerosis-associated interstitial lung disease (SSc-ILD) (SENSCIS trial) and other progressive fibrosing ILDs (INBUILD trial), irrespective of the underlying ILD diagnosis [5]. This broad efficacy profile, stemming from its core mechanism targeting fundamental fibroproliferative pathways, solidified nintedanib's evolution from an anticancer agent to a foundational broad-spectrum antifibrotic therapy.

Table 3: Evolution of Nintedanib: Key Clinical Milestones in Fibrotic Diseases

Phase/TrialPatient PopulationPrimary OutcomeSignificance
TOMORROW (Phase II)IPF↓ Rate of FVC decline; ↓ Acute exacerbations; Preserved QoLFirst signal of clinical efficacy in IPF; Supported Phase III development
INPULSIS-1 & 2 (Phase III)IPF↓ Annual rate of FVC decline by ~50% vs placeboLed to global approval for IPF (2014/2015)
SENSCIS (Phase III)SSc-ILD↓ Annual rate of FVC decline by 44% vs placeboLed to approval for SSc-ILD (2019/2020)
INBUILD (Phase III)Progressive Fibrosing ILDs (non-IPF)↓ Annual rate of FVC decline by 57% vs placebo across various ILD subtypesLed to approval for chronic fibrosing ILDs with progressive phenotype (2020)

Based on [5] [9]

Properties

CAS Number

928326-83-4

Product Name

Nintedanib

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

Molecular Formula

C31H33N5O4

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3

InChI Key

CPMDPSXJELVGJG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O

Synonyms

(Z)-​methyl 3-​(((4-​(N-​methyl-​2-​(4-​methylpiperazin-​1-​ yl)acetamido)phenyl)amino)(phenyl)methylene)-​2-​oxoindoline-​6-​ carboxylate

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O

Isomeric SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)OC)NC3=O)/C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.